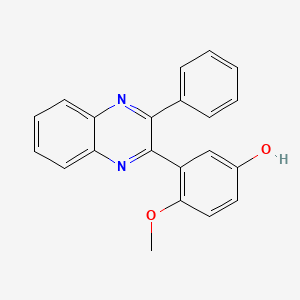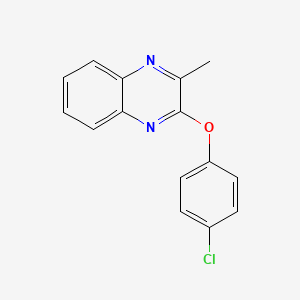![molecular formula C16H14Cl2N2O3 B6085151 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide, also known as CPCA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. CPCA is a hydrazide derivative of 4-chlorophenylacetic acid and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is not fully understood. However, several studies have suggested that 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators. By inhibiting the activity of these enzymes, 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide may help to reduce inflammation and pain.
Biochemical and physiological effects:
Several studies have shown that 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide exhibits anti-inflammatory, anticonvulsant, and antitumor activities. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is also stable under normal laboratory conditions. However, 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has certain limitations. It is toxic and should be handled with care. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is also sensitive to air and moisture and should be stored in a dry and dark place.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. One possible direction is to further investigate the mechanism of action of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. Another direction is to study the potential applications of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide in the treatment of other diseases. Additionally, the development of new derivatives of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is a chemical compound that has been extensively studied for its potential applications in various fields. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is commonly used as a reagent in organic synthesis and has been shown to exhibit anti-inflammatory, anticonvulsant, and antitumor activities. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. While there are advantages and limitations to using 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide in lab experiments, the future directions for research on 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide are promising.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting acetyl chloride is then reacted with hydrazine hydrate to form 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has been extensively studied for its potential applications in various fields. In organic synthesis, 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is commonly used as a reagent for the preparation of various compounds. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has also been studied for its potential applications in the field of medicine. Several studies have shown that 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide exhibits anti-inflammatory, anticonvulsant, and antitumor activities. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-3-1-11(2-4-12)9-15(21)19-20-16(22)10-23-14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGPQMYUBHKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl benzoate](/img/structure/B6085146.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)
![ethyl 2-anilino-5-[(5-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6085160.png)
